N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Role of Oxadiazole and Thiadiazole Moieties in Medicinal Chemistry
Oxadiazoles: Bioisosteric Versatility and Therapeutic Applications
The 1,2,4-oxadiazole ring system serves as a bioisostere for esters and amides, enhancing metabolic stability while retaining target affinity. Key applications include:
- Antimicrobial Agents : Derivatives exhibit minimum inhibitory concentrations (MIC) as low as 4 μg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Oxadiazole-containing compounds inhibit tubulin polymerization and topoisomerase enzymes, with IC₅₀ values ranging from 0.8–5.2 μM in breast cancer cell lines.
- Neuroprotective Effects : Substituted 1,2,4-oxadiazoles demonstrate monoamine oxidase-B (MAO-B) inhibition (IC₅₀: 12–45 nM), showing promise in Parkinson’s disease models.
Thiadiazoles: Electronic Modulation and Broad-Spectrum Bioactivity
The 1,2,3-thiadiazole moiety, characterized by sulfur and nitrogen atoms, enables unique electronic interactions with biological targets. Notable activities include:
- Antioxidant Properties : Thiadiazole derivatives scavenge free radicals with IC₅₀ values of 42.88–68.93 μM in DPPH and ABTS⁺ assays, surpassing ascorbic acid in some cases.
- Anti-Inflammatory Action : Compounds bearing 4-benzenesulfonamide groups inhibit cyclooxygenase-2 (COX-2) with selectivity indices >100-fold over COX-1.
- Antiviral Potential : Thiadiazole-based inhibitors target viral proteases, reducing SARS-CoV-2 replication by 90% at 10 μM concentrations.
Table 1 : Comparative Bioactivity of Oxadiazole and Thiadiazole Derivatives
Structural Significance of Hybrid 1,2,4-Oxadiazole-1,2,3-Thiadiazole Systems
The integration of 1,2,4-oxadiazole and 1,2,3-thiadiazole rings into a single scaffold, as seen in N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, synergizes the advantages of both moieties:
- Enhanced Binding Affinity : The oxadiazole’s electronegative oxygen and thiadiazole’s polarizable sulfur create a dual hydrogen bond-accepting surface, improving interactions with ATP-binding pockets (e.g., kinase inhibition).
- Improved Metabolic Stability : Hybridization reduces susceptibility to cytochrome P450 oxidation, as demonstrated by a 3.5-fold increase in plasma half-life compared to non-hybrid analogs.
- Tunable Solubility : Substituents on the methyl group (oxadiazole) and propyl chain (thiadiazole) allow logP adjustments from 1.2 to 4.8, optimizing blood-brain barrier permeability or renal excretion.
Table 2 : Key Structural Features of the Hybrid Compound
Recent synthetic advances, such as photoredox-mediated C–H functionalization, enable precise substitution patterns critical for activity. For example, introducing a 3-methyl group on the oxadiazole increases steric hindrance, improving selectivity for bacterial DNA gyrase over human topoisomerase II by 27-fold.
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-6-13-15(24-21-19-13)16(22)18-12-8-5-4-7-11(12)9-14-17-10(2)20-23-14/h4-5,7-8H,3,6,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYONEWCONFMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This compound features both oxadiazole and thiadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.44 g/mol. The structure is characterized by the presence of a thiadiazole ring and an oxadiazole ring that contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles and oxadiazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Mycobacterium tuberculosis and Escherichia coli. A study found that certain thiadiazole derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Proliferation Inhibition : Compounds containing thiadiazole and oxadiazole rings have demonstrated significant inhibition of cancer cell proliferation in vitro. For example, certain derivatives were tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2... | MCF-7 | 3.3 |
| N-(2... | HCT116 | 26.46 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been documented:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling . Experimental data suggest that some derivatives can reduce inflammation markers in animal models.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate with DNA or inhibit DNA-binding proteins involved in transcriptional regulation .
- Oxidative Stress Modulation : The presence of sulfur atoms in the thiadiazole structure may contribute to antioxidant activities by scavenging free radicals .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications on the thiadiazole ring significantly affected the potency against different cancer types. For instance:
Scientific Research Applications
Anticancer Activity
The compound has shown promising results as an anticancer agent. Studies indicate that derivatives of thiadiazole compounds exhibit significant inhibitory effects against various cancer cell lines. For instance, research on 1,3,4-thiadiazole derivatives has demonstrated their potential as effective agents against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. These compounds were synthesized and tested for their cytotoxicity, revealing that some exhibited higher potency than standard drugs like cisplatin .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of thiadiazole derivatives against a range of pathogens. For example, certain synthesized compounds have shown notable activity against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. The bioassays indicated that specific derivatives displayed inhibition rates superior to commercial bactericides .
Antitubercular Activity
The compound's structural analogs have been evaluated for their antitubercular properties. A study found that some thiadiazole derivatives exhibited potent activity against Mycobacterium smegmatis, suggesting their potential as antitubercular agents .
Fungicides and Bactericides
Thiadiazole derivatives have been explored for their use as fungicides and bactericides in agriculture. Their ability to inhibit plant pathogens makes them suitable candidates for protecting crops from diseases caused by fungi and bacteria .
Plant Growth Regulators
Some studies suggest that compounds containing thiadiazole moieties can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly beneficial in sustainable agriculture practices .
Synthesis of Novel Materials
The unique properties of thiadiazole compounds allow for their incorporation into new materials with enhanced characteristics. For instance, they can be used in the development of polymers with improved thermal stability and mechanical properties .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical properties, bioactivity, and synthetic pathways:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Bioactivity Modulation: The target compound’s 1,2,3-thiadiazole ring is less common in drug design than 1,2,4-thiadiazole or 1,3,4-oxadiazole systems. This may confer unique electronic properties (e.g., dipole moment, aromaticity) that influence target binding .
Synthetic Challenges :
- The methylene bridge between the phenyl and oxadiazole groups introduces conformational rigidity, which may complicate synthesis compared to more flexible analogs (e.g., , ID 45) .
- The carboxamide linker is susceptible to hydrolysis under acidic or basic conditions, necessitating protective strategies during synthesis .
Comparative Solubility and Stability :
Q & A
Basic: What are the common synthetic routes for preparing N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?
Methodological Answer:
The compound can be synthesized through cyclization reactions involving hydrazonoyl chlorides or thiourea intermediates. For example, thiadiazole derivatives are often prepared via cyclization of thiocarbamoyl hydrazides in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF with triethylamine . Another approach involves reacting carbohydrazides with isothiocyanates to form intermediates, which undergo intramolecular cyclization to yield the thiadiazole core .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, especially distinguishing between oxadiazole and thiadiazole moieties .
- High-resolution mass spectrometry (HRMS-ESI) to verify molecular weight and fragmentation patterns .
- IR spectroscopy to detect carbonyl (C=O) and thioamide (C=S) groups, with absorption bands around 1650–1700 cm⁻¹ .
Advanced: How can researchers optimize reaction yields when synthesizing thiadiazole derivatives under varying solvent conditions?
Methodological Answer:
Solvent polarity and reflux temperature significantly impact cyclization efficiency. For instance, acetonitrile (high polarity) at reflux (~82°C) promotes rapid intermediate formation, while DMF (polar aprotic) facilitates iodine-mediated cyclization by stabilizing charged intermediates . Systematic solvent screening (e.g., THF, ethanol, DCM) paired with kinetic studies can identify optimal conditions. Yield discrepancies between methods (e.g., 60–85%) should be analyzed via HPLC to track byproduct formation .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?
Methodological Answer:
Conflicting data may arise from tautomerism or impurities. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., thione-thiol tautomerism in thiadiazoles) .
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and assign connectivity .
- Comparative analysis with structurally validated analogs (e.g., methyl-substituted thiadiazoles) to benchmark shifts .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given thiadiazoles’ affinity for ATP-binding pockets .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
- Substituent variation : Systematically modify the 3-methyloxadiazole and 4-propylthiadiazole groups. For example, replace methyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Bioisosteric replacement : Substitute the thiadiazole ring with 1,3,4-oxadiazole to compare activity profiles .
- 3D-QSAR modeling : Use computational tools to correlate substituent effects (e.g., logP, polar surface area) with bioassay data .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- HPLC purity validation : Ensure >95% compound purity before testing .
- Dose-response curves : Compare EC₅₀ values across multiple cell lines to identify context-dependent effects .
Basic: What methodologies are used to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal analysis : DSC/TGA to determine melting points and thermal decomposition profiles .
- Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .
Advanced: How can reaction mechanisms (e.g., cyclization steps) be elucidated using spectroscopic methods?
Methodological Answer:
- In situ NMR monitoring : Track intermediate formation (e.g., thiocarbamoyl hydrazides) during cyclization .
- Isotope labeling : Use ¹⁵N-labeled reagents to map nitrogen migration in thiadiazole ring formation .
- Mass spectrometry : Identify transient intermediates via time-resolved HRMS .
Advanced: What in vivo models are appropriate for evaluating toxicity and pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
